Ethyl potassium oxalate

Catalog No.
S1543548
CAS No.
1906-57-6
M.F
C4H6KO4
M. Wt
157.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl potassium oxalate

CAS Number

1906-57-6

Product Name

Ethyl potassium oxalate

IUPAC Name

potassium;2-ethoxy-2-oxoacetate

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

WVDIBRWRWHUSTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C(=O)O.[K]

Isomeric SMILES

CCOC(=O)C(=O)[O-].[K+]

Ethyl potassium oxalate is an organic compound with the molecular formula C4H5KO4\text{C}_4\text{H}_5\text{KO}_4 and a molecular weight of approximately 156.178 g/mol. It is classified as a potassium salt of ethyl oxalate, which is derived from oxalic acid. The compound appears as a white to light yellow crystalline solid and is soluble in water. Ethyl potassium oxalate is primarily utilized in organic synthesis, particularly in the preparation of various esters and other chemical derivatives .

, including hydrolysis and esterification. One notable reaction involves its hydrolysis in the presence of metal ions, such as calcium(II) and nickel(II), which can catalyze this process . The general reaction can be represented as follows:

Ethyl potassium oxalate+WaterPotassium oxalate+Ethanol\text{Ethyl potassium oxalate}+\text{Water}\rightarrow \text{Potassium oxalate}+\text{Ethanol}

Additionally, it can react with alkyl halides to form more complex esters. For example, when reacted with 1-bromo-3-phenyl-acetone, it yields oxalic acid ethyl ester derivatives .

Ethyl potassium oxalate can be synthesized through several methods:

  • Neutralization Reaction:
    • Ethyl oxalate can be neutralized with potassium hydroxide to produce ethyl potassium oxalate.
    Ethyl oxalate+Potassium hydroxideEthyl potassium oxalate+Water\text{Ethyl oxalate}+\text{Potassium hydroxide}\rightarrow \text{Ethyl potassium oxalate}+\text{Water}
  • Direct Esterification:
    • Reacting oxalic acid with ethanol in the presence of a dehydrating agent followed by treatment with potassium carbonate or hydroxide.
  • Metal Ion Catalysis:
    • The hydrolysis of ethyl potassium oxalate can be facilitated by various metal ions, enhancing its reactivity and facilitating the formation of other derivatives .

Ethyl potassium oxalate is primarily used in organic synthesis for:

  • Preparation of Esters: It serves as a precursor for various esters used in pharmaceuticals and agrochemicals.
  • Catalytic Reactions: It is utilized in reactions involving metal ion catalysis, enhancing the efficiency of certain organic transformations.
  • Analytical Chemistry: Employed in analytical procedures to determine the presence of certain metal ions through complexation reactions .

Studies on the interactions of ethyl potassium oxalate indicate that it can form complexes with various metal ions, influencing its reactivity and stability. For instance, metal ions like copper(II) and nickel(II) have been shown to catalyze its hydrolysis, affecting the kinetics of reactions involving this compound . Additionally, its interactions with biological molecules could have implications for its toxicity and bioavailability.

Several compounds share structural similarities with ethyl potassium oxalate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Potassium OxalateC2K2O4\text{C}_2\text{K}_2\text{O}_4Directly derived from oxalic acid; used as a dietary supplement.
Sodium Ethyl OxalateC4H5NaO4\text{C}_4\text{H}_5\text{NaO}_4Sodium salt variant; often used in similar applications but may exhibit different solubility properties.
Calcium OxalateC2CaO4\text{C}_2\text{CaO}_4Forms insoluble precipitates; relevant in kidney stone formation studies.

Uniqueness of Ethyl Potassium Oxalate

Ethyl potassium oxalate stands out due to its dual role as both a salt and an ester precursor, allowing it to participate in a broader range of

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

156.99031515 g/mol

Monoisotopic Mass

156.99031515 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1906-57-6

General Manufacturing Information

Ethanedioic acid, 1-ethyl ester, potassium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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